molecular formula C13H13NO3 B14659634 N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide CAS No. 51639-73-7

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide

Cat. No.: B14659634
CAS No.: 51639-73-7
M. Wt: 231.25 g/mol
InChI Key: KPRYWBNJEZELCX-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide is a chemical compound with a unique structure that combines a furan ring with a carboxamide group and a dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide typically involves the reaction of 2,6-dimethylaniline with furan-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include chloroacetyl chloride and glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, thereby affecting nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

    Lidocaine: N-(2,6-Dimethylphenyl)-N-hydroxyfuran-2-carboxamide shares structural similarities with lidocaine, a well-known local anesthetic.

    Procainamide: Another similar compound with antiarrhythmic properties.

    Benzocaine: A local anesthetic with a similar mechanism of action

Uniqueness

This compound is unique due to its specific combination of a furan ring and a dimethylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

51639-73-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-N-hydroxyfuran-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-9-5-3-6-10(2)12(9)14(16)13(15)11-7-4-8-17-11/h3-8,16H,1-2H3

InChI Key

KPRYWBNJEZELCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(=O)C2=CC=CO2)O

Origin of Product

United States

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